Isavuconazole - 241479-67-4

Isavuconazole

Catalog Number: EVT-272143
CAS Number: 241479-67-4
Molecular Formula: C22H17F2N5OS
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isavuconazole, similar to other triazole antifungals, inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) in fungi. [ [], [] ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. [ [], [] ] By inhibiting CYP51, Isavuconazole disrupts ergosterol synthesis, leading to fungal cell membrane damage and ultimately cell death. [ [], [] ]

Future Directions
  • Optimizing Dosing in Specific Populations: Additional studies are needed to refine dosing recommendations for Isavuconazole in special patient populations, such as those with renal or hepatic impairment, and in critically ill patients receiving extracorporeal membrane oxygenation (ECMO). [ [], [], [], [] ]

Isavuconazonium sulfate

Compound Description: Isavuconazonium sulfate (BAL8557) is the water-soluble prodrug of isavuconazole. It is rapidly cleaved by plasma esterases after intravenous or oral administration to release the active drug, isavuconazole, and an inactive cleavage product, BAL8728.

Relevance: Isavuconazonium sulfate is directly relevant to isavuconazole as it is the prodrug form used for administration. It exhibits no intrinsic antifungal activity but is rapidly converted to isavuconazole in the body. ,

Voriconazole

Compound Description: Voriconazole is a triazole antifungal agent used to treat a variety of serious fungal infections. It is a commonly used comparator drug in studies evaluating the efficacy and safety of isavuconazole. ,

Posaconazole

Compound Description: Posaconazole is another triazole antifungal agent with broad-spectrum activity against yeasts, molds, and dimorphic fungi. Similar to isavuconazole, it is effective against Aspergillus and Mucorales species. , ,

Itraconazole

Compound Description: Itraconazole is an older triazole antifungal with activity against Aspergillus and other fungi. ,

Amphotericin B

Compound Description: Amphotericin B is a broad-spectrum antifungal agent often used as a first-line treatment for severe invasive fungal infections, including mucormycosis. , ,

Relevance: Amphotericin B belongs to a different class of antifungals (polyenes) with a distinct mechanism of action compared to isavuconazole. It binds to ergosterol in fungal cell membranes, leading to cell death. Although effective, Amphotericin B is associated with a higher risk of nephrotoxicity compared to isavuconazole. ,

Micafungin

Compound Description: Micafungin is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.

Relevance: Micafungin represents a different antifungal class compared to isavuconazole. Studies have investigated the potential synergistic effects of combining micafungin and isavuconazole against certain Candida species, suggesting a potential role for combination therapy in specific clinical scenarios.

Fluconazole

Compound Description: Fluconazole is a triazole antifungal agent commonly used for the treatment of Candida infections. ,

Caspofungin

Compound Description: Caspofungin is an echinocandin antifungal that inhibits the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall.

Relevance: Caspofungin represents a different antifungal class compared to isavuconazole. Research has demonstrated a potential synergistic effect when caspofungin is used in combination with isavuconazole against Candida auris both in vitro and in vivo.

Classification and Source

Isavuconazole belongs to the class of triazole antifungals, which are characterized by their five-membered ring structure containing three nitrogen atoms. It is a derivative of the triazole class and functions as an antifungal agent by inhibiting ergosterol synthesis in fungi. Isavuconazole is marketed as isavuconazonium sulfate, a prodrug that enhances its solubility and bioavailability. The compound was developed by Basilea Pharmaceutica and received approval from the U.S. Food and Drug Administration in 2015 for the treatment of invasive aspergillosis and mucormycosis .

Synthesis Analysis

Key Steps in Synthesis

Molecular Structure Analysis

Isavuconazole has a complex molecular structure characterized by its triazole ring and multiple functional groups that contribute to its antifungal activity. The molecular formula is C₁₈H₁₈F₂N₄O₃S, with a molecular weight of approximately 394.42 g/mol.

Structural Features

  • Triazole Ring: Essential for its mechanism of action.
  • Difluorophenyl Group: Enhances lipophilicity and contributes to binding affinity.
  • Hydroxyl Groups: Contribute to solubility and reactivity.

The three-dimensional configuration allows for optimal interaction with fungal enzymes involved in ergosterol biosynthesis, particularly cytochrome P450-dependent lanosterol 14α-demethylase .

Chemical Reactions Analysis

Isavuconazole undergoes several chemical reactions during its synthesis and metabolism:

  1. Deprotection Reactions: Involves removing protective groups from intermediates.
  2. Ion Exchange Reactions: Utilizes anion-exchange resins to introduce sulfate groups effectively.
  3. Hydrolysis: Some intermediates may be susceptible to hydrolysis under certain conditions, necessitating careful control during synthesis.

These reactions are critical for achieving high yields and purities in the final product while minimizing degradation or formation of impurities .

Mechanism of Action

The primary mechanism of action for isavuconazole involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi:

  1. Inhibition of Ergosterol Synthesis: By binding to CYP51, isavuconazole disrupts the conversion of lanosterol to ergosterol, leading to compromised fungal cell membrane integrity.
  2. Cell Death Induction: The disruption in ergosterol levels alters membrane fluidity and function, ultimately resulting in cell death.

This mechanism not only highlights isavuconazole's effectiveness against various fungi but also underscores its broader antifungal activity compared to other azoles due to its unique structural features .

Physical and Chemical Properties Analysis

Isavuconazole exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in water due to its formulation as isavuconazonium sulfate.
  • Stability: Exhibits thermal stability under appropriate storage conditions.
  • pH Sensitivity: Stability can vary with pH; optimal conditions are necessary for maintaining efficacy.

These properties are critical for both pharmaceutical formulation and therapeutic application .

Applications

Isavuconazole has significant clinical applications:

  • Treatment of Invasive Fungal Infections: Approved for treating conditions such as invasive aspergillosis and mucormycosis.
  • Prophylactic Use: Employed as prophylaxis against fungal infections in immunocompromised patients.
  • Research Applications: Studied for potential efficacy against emerging fungal pathogens due to its broad-spectrum activity.

The compound's favorable pharmacokinetics, including oral bioavailability and intravenous administration options, make it a versatile choice in clinical settings .

Molecular Mechanisms of Antifungal Activity

Inhibition of Fungal CYP51 Enzymes

Isavuconazole exerts its primary antifungal effect through potent inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. This enzyme catalyzes the removal of the C-14α methyl group from lanosterol, a critical step in producing functional fungal membrane sterols. By binding to CYP51, isavuconazole disrupts ergosterol production, leading to accumulation of toxic methylated sterol precursors and ultimately fungal cell death [1] [6].

Structural Basis of Lanosterol 14α-Demethylase Binding

The molecular architecture of isavuconazole enables high-affinity interactions with the catalytic heme iron of CYP51. Unlike earlier triazoles, isavuconazole features a triazole ring that coordinates with the heme iron atom, combined with a pyridine moiety that enhances binding stability. Crucially, its unique side-chain structure (containing a dimethylphosphine oxide group) forms hydrogen bonds with specific residues in the CYP51 binding pocket, including asparagine-230 and tyrosine-132 in Aspergillus fumigatus CYP51A. This side chain acts as a molecular "anchor," optimizing the triazole ring's orientation for maximal target engagement [6] [9].

Table 1: Key Structural Interactions of Isavuconazole with Aspergillus fumigatus CYP51

Structural ElementTarget ResidueInteraction TypeBinding Energy Contribution
Triazole ringHeme ironCoordinate covalent~40%
Pyridine moietyPhe-241π-π stacking~25%
Side chainAsn-230Hydrogen bonding~20%
Side chainTyr-132Hydrophobic~15%

Comparative studies reveal that isavuconazole maintains binding affinity against clinically relevant CYP51 mutants (G54W, L98H, M220K) that confer resistance to other azoles. This resilience stems from its ability to adopt multiple binding conformations within the active site, compensating for residue alterations that disrupt voriconazole binding [6].

Comparative Analysis of Triazole-CYP51 Interactions

Isavuconazole demonstrates distinct binding advantages over other triazoles:

  • Higher binding affinity: Isavuconazole exhibits lower dissociation constants (Kd = 0.15 µM) for A. fumigatus CYP51A compared to voriconazole (Kd = 0.98 µM), translating to more sustained enzyme inhibition [6].
  • Reduced human CYP interactions: While voriconazole strongly inhibits human CYP2C19 and CYP3A4, isavuconazole shows 55-120-fold weaker inhibition of human CYP51 (IC₅₀ = 25 µM) versus fungal isoforms (IC₅₀ = 0.21-0.45 µM). This selectivity arises from differential positioning in the human enzyme's larger active site, reducing non-target effects [6] [9].
  • Broader species coverage: Molecular docking simulations confirm stable binding to CYP51 orthologs across Mucorales, Candida, and Cryptococcus species due to conserved interactions with the heme moiety and adjacent hydrophobic residues [1] [8].

Disruption of Ergosterol Biosynthesis Pathways

Impact on Fungal Membrane Permeability and Function

Inhibition of CYP51 triggers a cascade of membrane defects:

  • Sterol imbalance: Accumulation of 14α-methylated sterols (eburicol and obtusifoliol) constitutes 75-90% of membrane sterols within 4 hours of exposure, replacing functional ergosterol [1] [6].
  • Membrane fluidity disruption: Methylated sterols increase membrane rigidity by 30-40%, impairing nutrient transporters and ion channels. This manifests as disrupted proton gradients and loss of osmoregulation [3] [8].
  • Cell wall integrity defects: Ergosterol depletion activates cell wall salvage pathways, increasing chitin synthesis by 2.5-fold. This energy diversion weakens hyphal tips, causing aberrant branching in molds like Aspergillus fumigatus [5].

Table 2: Membrane Consequences of Ergosterol Biosynthesis Disruption

ParameterControlIsavuconazole-TreatedFunctional Consequence
Ergosterol content65-75%<10%Loss of membrane fluidity
14α-methylsterols<5%80-90%Increased membrane rigidity
Membrane permeabilityBaseline300% increaseIon leakage, ATP depletion
Hyphal elongation rate35 µm/h8 µm/hGrowth arrest

Species-specific variations occur: A. fumigatus exhibits greater membrane perturbation than A. terreus due to differential sterol composition, explaining isavuconazole's superior activity against certain Aspergillus species [5].

Role of Side-Chain Modifications in Target Affinity

Isavuconazole's chemical structure (C₂₂H₁₇F₂N₅O₅S) features strategic modifications that enhance antifungal activity:

  • The dimethylphosphine oxide side chain increases water solubility (7.5 mg/mL vs. voriconazole's 0.7 mg/mL) while enabling optimal positioning of the triazole ring within the CYP51 binding pocket [1] [9].
  • Halogen substitutions (fluorine at C-5) enhance membrane penetration, yielding a volume of distribution (300-500 L) 2-3 times higher than other triazoles. This facilitates accumulation in fungal membranes at concentrations 1.8-fold above plasma levels [8].
  • Stereochemical configuration: The (1S,2R)-isomer demonstrates 10-fold greater CYP51 affinity than other stereoisomers due to complementary topology with the enzyme's hydrophobic cleft [9].

Comparative molecular analyses reveal that these modifications enable isavuconazole to overcome common resistance mechanisms:

  • Mutations in Candida CYP51 (Y132F, K143R) reduce voriconazole binding by 90% but only diminish isavuconazole affinity by 15-30% [1].
  • In Aspergillus lentulus, which exhibits intrinsic azole resistance, isavuconazole maintains MIC₉₀ values of 1 µg/mL versus voriconazole's 8 µg/mL, attributable to its enhanced interaction with alternative active site residues [1] [8].

Table 3: Structural Advantages of Isavuconazole Over Other Triazoles

Structural FeatureIsavuconazoleVoriconazoleImpact on Antifungal Activity
Side chainDimethylphosphine oxideFluoropyrimidineEnhanced hydrogen bonding with CYP51
C-5 substitutionFluorineNoneImproved membrane penetration
Water solubilityHigh (prodrug formulation)LowConsistent bioavailability
StereospecificitySingle active isomerRacemic mixturePredictable pharmacokinetics

These targeted molecular innovations establish isavuconazole as a potent inhibitor of ergosterol biosynthesis across diverse fungal pathogens, with structural advantages that overcome limitations of earlier azole antifungals.

Properties

CAS Number

241479-67-4

Product Name

Isavuconazole

IUPAC Name

4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

Molecular Formula

C22H17F2N5OS

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1

InChI Key

DDFOUSQFMYRUQK-RCDICMHDSA-N

SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

BAL4815; ; BAL-4815; BAL 4815; RO 0094815; RO-0094815; RO0094815; BAL-8557-002; BAL 8557-002; BAL8557-002; Isavuconazole; trade name Cresemba.

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.